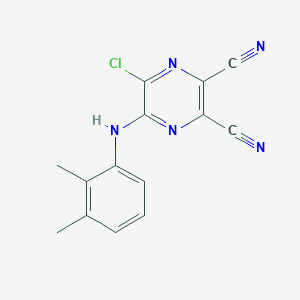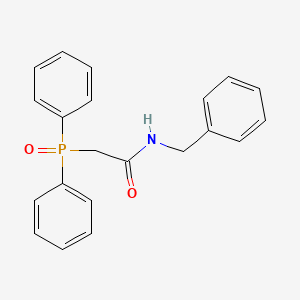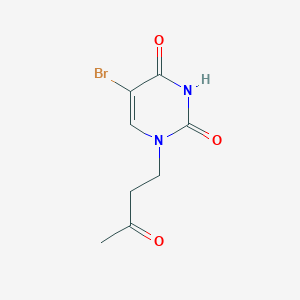
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position and a 3-oxobutyl group attached to the nitrogen atom at the 1st position of the pyrimidine ring The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of a pyrimidine precursor followed by the introduction of the 3-oxobutyl group. One common synthetic route involves the following steps:
Bromination: The starting material, pyrimidine-2,4(1H,3H)-dione, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.
Alkylation: The brominated intermediate is then subjected to alkylation with a suitable 3-oxobutylating agent, such as 3-bromobutan-2-one, in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the 3-oxobutyl side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Substituted pyrimidine derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acid derivatives and other oxidized products.
Scientific Research Applications
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The bromine atom and the 3-oxobutyl group play crucial roles in the binding affinity and specificity of the compound. The pyrimidine ring can interact with the active site of the target protein, while the substituents modulate the overall binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a fluorine atom instead of bromine.
5-Iodo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions with biological targets. Bromine is larger and more polarizable than chlorine and fluorine, which can lead to different binding affinities and selectivities in biological systems. Additionally, the 3-oxobutyl group provides a site for further chemical modifications, enhancing the compound’s versatility in various applications.
Properties
CAS No. |
133593-63-2 |
|---|---|
Molecular Formula |
C8H9BrN2O3 |
Molecular Weight |
261.07 g/mol |
IUPAC Name |
5-bromo-1-(3-oxobutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9BrN2O3/c1-5(12)2-3-11-4-6(9)7(13)10-8(11)14/h4H,2-3H2,1H3,(H,10,13,14) |
InChI Key |
BWMYEEFXHQTLER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN1C=C(C(=O)NC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


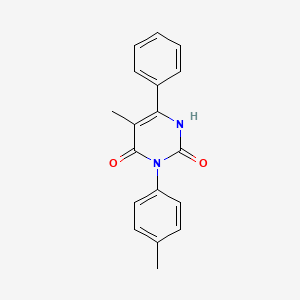
![2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone](/img/structure/B12910219.png)
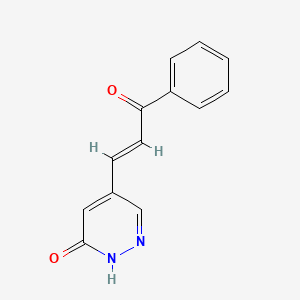

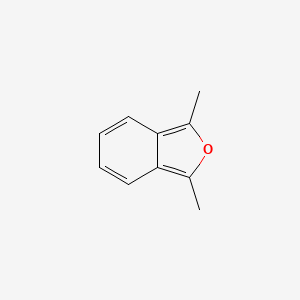
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)
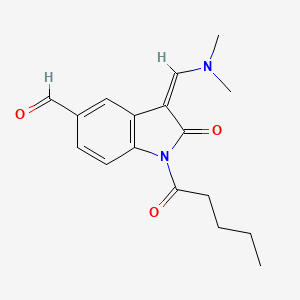
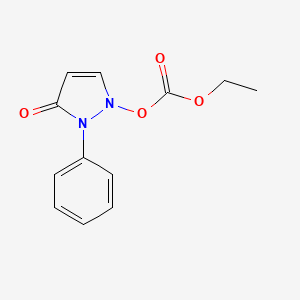
![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)

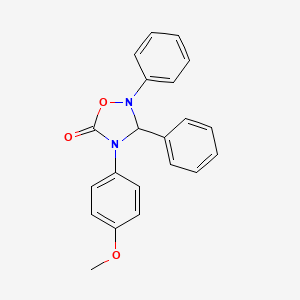
![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)
